molecular formula C18H18BrN5OS B15084964 N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482639-70-3

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15084964
CAS No.: 482639-70-3
M. Wt: 432.3 g/mol
InChI Key: NLDVEUGIRJVVJG-UHFFFAOYSA-N
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Description

The compound N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative with a molecular formula of C₁₈H₁₇BrN₅OS₂ and a molecular weight of 437.37 g/mol . Its structure features:

  • A 2-bromo-4-methylphenyl group attached to the acetamide nitrogen.
  • A 4-ethyl-5-(pyridin-4-yl)-1,2,4-triazole ring linked via a sulfur atom.

This compound belongs to a class of molecules designed to modulate ion channels or enzymatic activity, particularly in insect olfactory receptors (e.g., Orco) or mammalian targets .

Properties

CAS No.

482639-70-3

Molecular Formula

C18H18BrN5OS

Molecular Weight

432.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18BrN5OS/c1-3-24-17(13-6-8-20-9-7-13)22-23-18(24)26-11-16(25)21-15-5-4-12(2)10-14(15)19/h4-10H,3,11H2,1-2H3,(H,21,25)

InChI Key

NLDVEUGIRJVVJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)Br)C3=CC=NC=C3

Origin of Product

United States

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound recognized for its diverse biological activities. This article explores its chemical structure, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18BrN5OSC_{18}H_{18}BrN_{5}OS with a molecular weight of approximately 432.34 g/mol. The structure features a triazole ring linked to a sulfanyl group and various aromatic substituents, which enhance its biological reactivity. The presence of bromine and ethyl groups contributes to its unique pharmacological properties.

PropertyValue
Molecular Formula C18H18BrN5OSC_{18}H_{18}BrN_{5}OS
Molecular Weight 432.34 g/mol
CAS Number 618426-57-6
IUPAC Name This compound

Mechanisms of Biological Activity

Research indicates that compounds featuring triazole moieties often exhibit significant biological activity due to their ability to interact with various enzymes and receptors:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown high affinity for DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .
  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. The sulfanyl group enhances the compound's interaction with microbial targets, potentially leading to effective treatments against bacterial infections .
  • Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, which is beneficial in reducing oxidative stress in cells .

Therapeutic Potential

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit DHFR and potentially induce apoptosis in cancer cells, it may serve as a candidate for developing new anticancer therapies .
  • Antimicrobial Agents : Its effectiveness against various pathogens positions it as a promising candidate for antibiotic development .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related triazole compounds in clinical settings:

  • Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole derivatives could significantly inhibit tumor growth in animal models by targeting metabolic pathways essential for cancer cell survival .
  • Antimicrobial Efficacy : Research showed that specific triazole compounds exhibited potent antibacterial activity against strains resistant to conventional antibiotics, indicating their potential use in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural features and their analogs are summarized below:

Compound Name (ID) Phenyl Substituent Pyridinyl Position Triazole Substituents Molecular Weight (g/mol) Key Biological Activity
Target Compound 2-bromo-4-methyl 4-pyridinyl 4-ethyl 437.37 Not explicitly reported (inferred from analogs)
VUAA1 4-ethylphenyl 3-pyridinyl 4-ethyl 380.47 Orco agonist
OLC-12 4-isopropylphenyl 4-pyridinyl 4-ethyl ~434.50 Orco agonist
OLC15 4-butylphenyl 2-pyridinyl 4-ethyl ~442.54 Orco antagonist
KA3 3-Cl-phenyl 4-pyridinyl 4-(substituted carbamoyl) ~450–470 Antimicrobial, antioxidant
STK554392 2-fluorophenyl 3-pyridinyl 4-(4-bromophenyl) 484.30 Not reported (structural analog)
Key Observations:

Phenyl Substituents :

  • The 2-bromo-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding specificity compared to simpler substituents like 4-ethylphenyl in VUAA1 .
  • Halogenated analogs (e.g., bromo in the target compound, chloro in KA3) are associated with improved antimicrobial and anti-inflammatory activities due to increased electronegativity .

Pyridinyl Position :

  • The 4-pyridinyl group in the target compound and OLC-12 contrasts with the 3-pyridinyl in VUAA1. Pyridinyl orientation influences hydrogen bonding and π-π stacking in receptor binding .

Triazole Substituents :

  • The 4-ethyl group on the triazole ring is conserved across analogs, suggesting its role in stabilizing hydrophobic interactions .
Target Compound Hypotheses:
  • The 4-pyridinyl group could favor interactions with mammalian targets (e.g., kinases or ion channels) over insect Orco receptors.

Physicochemical Properties

Property Target Compound VUAA1 OLC-12 KA3
Molecular Weight 437.37 380.47 ~434.50 ~460
logP (Predicted) ~3.8–4.2 ~2.8–3.2 ~4.0–4.5 ~3.5–4.0
Water Solubility Low Moderate Low Low
Metabolic Stability High (bromine) Moderate High Moderate
  • Bromine’s Role : The bromine atom in the target compound increases molecular weight and may reduce oxidative metabolism, prolonging half-life .

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